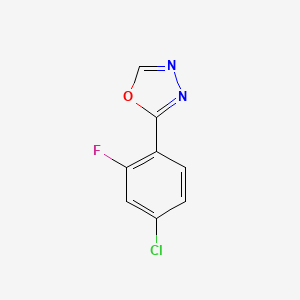

2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2O/c9-5-1-2-6(7(10)3-5)8-12-11-4-13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKOPXOPCFHULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to be a bioisostere of amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic profiles of drug candidates. This document details the synthetic methodology, physicochemical characteristics, and spectroscopic signature of the title compound, offering a foundational resource for researchers engaged in the design and development of novel therapeutic agents. The strategic incorporation of a 4-chloro-2-fluorophenyl moiety is of particular relevance, as halogenated phenyl rings are prevalent in numerous clinically successful drugs, influencing factors such as binding affinity, metabolic stability, and membrane permeability.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a cornerstone in modern drug discovery, recognized for its broad spectrum of pharmacological activities.[1][2] Its prevalence in medicinal chemistry stems from its favorable physicochemical properties, including chemical and thermal stability, and its capacity to act as a bioisosteric replacement for amide and ester groups. This substitution can enhance a molecule's resistance to enzymatic degradation, thereby improving its in vivo half-life.

The diverse biological activities attributed to 1,3,4-oxadiazole derivatives are extensive and well-documented, encompassing:

-

Antimicrobial and Antifungal Properties : The scaffold is a common feature in agents targeting various bacterial and fungal pathogens.[3]

-

Anticancer Activity : Numerous 1,3,4-oxadiazole-containing compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines.[4]

-

Anti-inflammatory and Analgesic Effects : This class of compounds has shown promise in modulating inflammatory pathways and providing pain relief.

-

Antiviral and Antitubercular Activity : The versatility of the 1,3,4-oxadiazole ring has been exploited in the development of agents against viral and mycobacterial infections.

The title compound, this compound, combines this privileged heterocyclic core with a di-substituted phenyl ring. The presence of both chloro and fluoro substituents is a strategic design element. The 4-chloro substitution can enhance binding interactions through halogen bonding and increase lipophilicity, while the 2-fluoro substituent can modulate the pKa of adjacent functional groups and influence conformational preferences, both of which can be critical for target engagement and overall drug-like properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing from the commercially available 4-chloro-2-fluorobenzoic acid. The synthetic pathway involves the formation of the key intermediate, 4-chloro-2-fluorobenzohydrazide, followed by a cyclization reaction to yield the desired 1,3,4-oxadiazole ring.

Synthesis Workflow

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-fluorobenzohydrazide

-

Esterification: To a solution of 4-chloro-2-fluorobenzoic acid (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

-

Hydrazinolysis: Dissolve the crude methyl 4-chloro-2-fluorobenzoate in ethanol.

-

Add hydrazine hydrate (3-5 equivalents) and reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-chloro-2-fluorobenzohydrazide. This intermediate can be used in the next step without further purification, or it can be recrystallized from a suitable solvent system (e.g., ethanol/water) if necessary.

Step 2: Synthesis of this compound

-

Cyclization: A mixture of 4-chloro-2-fluorobenzohydrazide (1 equivalent) and triethyl orthoformate (5-10 equivalents) is heated at reflux for 6-10 hours.[3]

-

The progress of the reaction can be monitored by TLC.

-

Upon completion, the excess triethyl orthoformate is removed by distillation under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.

Physicochemical and Spectroscopic Properties

The basic physicochemical and spectroscopic properties are crucial for the identification, characterization, and quality control of this compound.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₈H₄ClFN₂O |

| Molecular Weight | 198.58 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not explicitly reported; expected to be a crystalline solid with a defined melting point. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and insoluble in water. |

| LogP | Predicted to be in the range of 2.0-2.5, indicating moderate lipophilicity. |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: The 4-chloro-2-fluorophenyl group will exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine and chlorine substituents will influence the chemical shifts and coupling constants of the three aromatic protons.

-

Oxadiazole Proton: A singlet corresponding to the proton at the C5 position of the 1,3,4-oxadiazole ring is expected to appear at a downfield chemical shift, likely in the range of δ 8.5-9.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Oxadiazole Carbons: Two distinct signals for the carbon atoms of the 1,3,4-oxadiazole ring are anticipated in the downfield region, typically between δ 150-170 ppm.

-

Aromatic Carbons: The six carbon atoms of the 4-chloro-2-fluorophenyl ring will appear in the aromatic region (δ 110-140 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the oxadiazole ring. The carbon atoms directly bonded to fluorine will exhibit characteristic C-F coupling.

IR (Infrared) Spectroscopy

-

C=N Stretching: A characteristic absorption band for the C=N bond of the oxadiazole ring is expected around 1600-1650 cm⁻¹.

-

C-O-C Stretching: The C-O-C stretching vibration of the oxadiazole ring will likely appear in the range of 1000-1100 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic ring will be observed in their typical regions.

-

C-Cl and C-F Stretching: Characteristic bands for the carbon-halogen bonds will be present in the fingerprint region.

MS (Mass Spectrometry)

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 198.58). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Imperative of Foundational Characterization

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic agent is one of rigorous scientific scrutiny. Central to this journey is the comprehensive understanding of a compound's physicochemical properties. These fundamental characteristics are not merely academic data points; they are the very determinants of a molecule's behavior in biological systems, governing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed exploration of the core physicochemical characteristics of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole, a member of the medicinally significant 1,3,4-oxadiazole class of heterocyclic compounds.[1]

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its metabolic stability and its ability to engage in various biological interactions.[2] Derivatives of this core are actively investigated for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The specific substitutions of a 4-chloro and a 2-fluoro group on the phenyl ring of the title compound are anticipated to modulate its electronic and lipophilic properties, thereby influencing its biological activity and pharmacokinetic profile.

This document is structured to serve as a practical and in-depth resource. It moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing detailed, field-proven protocols for the determination of key physicochemical parameters. Our objective is to equip researchers with the knowledge and methodologies necessary to conduct a thorough and meaningful characterization of this, and similar, promising compounds.

Molecular Identity and Structural Attributes

A precise understanding of a molecule's identity is the bedrock of all subsequent characterization. The following identifiers and structural representations define this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₄ClFN₂O |

| Molecular Weight | 198.58 g/mol |

| SMILES | Clc1ccc(c(F)c1)c2nonc2 |

| InChI | InChI=1S/C8H4ClFN2O/c9-5-1-2-7(10)6(3-5)8-12-13-4-11-8/h1-4H |

Predicted Physicochemical Properties and Drug-Likeness Assessment

| Parameter | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 120-140 | Influences solubility, dissolution rate, and formulation strategies. A crystalline solid with a defined melting point is typically desired for stability. |

| Boiling Point (°C) | ~350 (at 760 mmHg) | Indicates volatility and thermal stability. |

| logP | 2.5 - 3.5 | A measure of lipophilicity, which is critical for membrane permeability and overall ADME properties. |

| Aqueous Solubility | Low | Impacts bioavailability. Poor solubility is a common challenge in drug development that often requires formulation strategies to overcome. |

| pKa | ~1.5 (basic) | The oxadiazole ring is weakly basic. The pKa influences the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding. |

| Polar Surface Area (PSA) | 48.9 Ų | Influences membrane permeability and oral bioavailability. |

| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Affects solubility and potential for target binding. |

| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy. |

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a chemical compound, particularly concerning its potential for oral bioavailability.

-

Molecular Weight: 198.58 g/mol (< 500) - Compliant

-

logP: Predicted between 2.5 and 3.5 (< 5) - Compliant

-

Hydrogen Bond Donors: 0 (< 5) - Compliant

-

Hydrogen Bond Acceptors: 3 (< 10) - Compliant

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be robust and reproducible, forming a self-validating system for data generation.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.

Apparatus:

-

Capillary melting point apparatus (e.g., Mel-Temp)

-

Sealed-end capillary tubes

-

Spatula

-

Mortar and pestle (optional, for grinding coarse crystals)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to obtain an approximate melting point.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare two more capillary tubes with the sample.

-

Set the heating rate to a slow and steady increase of 1-2°C per minute.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

-

Repeat the measurement with the second sample to ensure reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical parameter that directly influences the bioavailability of an orally administered drug. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment (37°C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Add an excess amount of the solid compound to a scintillation vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them on the shaker in a temperature-controlled environment set to 37°C.

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the incubation period, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

Using the calibration curve, calculate the concentration of the compound in the diluted sample and then back-calculate the concentration in the original supernatant. This value represents the aqueous solubility.

Lipophilicity (logP) Determination (Shake-Flask Method)

Rationale: The octanol-water partition coefficient (logP) is the most widely used measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents in a separatory funnel and allowing the layers to separate overnight.

-

Accurately weigh a small amount of this compound and dissolve it in either the water-saturated n-octanol or the n-octanol-saturated water to create a stock solution of known concentration.

-

In a centrifuge tube, add a known volume of the stock solution and a known volume of the other phase (e.g., if the stock is in n-octanol, add the n-octanol-saturated water). The volume ratio is typically 1:1.

-

Vortex the mixture vigorously for several minutes to ensure thorough mixing and facilitate partitioning.

-

Allow the mixture to stand undisturbed for a sufficient time for the two phases to completely separate. Centrifugation can be used to accelerate this process.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

-

The logP is then calculated as the base-10 logarithm of P: logP = log10(P).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the key steps in the determination of melting point and aqueous solubility.

Sources

Spectroscopic Profile of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of the heterocyclic compound 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole. While direct experimental data for this specific molecule is not publicly available within the scope of this review, this document synthesizes information from closely related analogues and foundational spectroscopic principles to construct a predictive and instructional spectroscopic profile. This guide is intended to assist researchers in the identification, characterization, and quality control of this and similar 1,3,4-oxadiazole derivatives, which are a significant class of compounds in medicinal chemistry.[1][2] We will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the rationale behind the predicted spectral data based on the molecule's structural components.

Introduction: The Significance of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of considerable interest in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functional groups.[1][3] Compounds incorporating the 1,3,4-oxadiazole moiety have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] The subject of this guide, this compound, combines this privileged heterocycle with a di-substituted phenyl ring, suggesting potential for nuanced biological interactions and making its precise characterization paramount for any research and development endeavor.

General Synthesis Pathway

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. A common and effective method involves the cyclodehydration of an N,N'-diacylhydrazine. For the target molecule, this would typically proceed via the reaction of 4-chloro-2-fluorobenzohydrazide with a suitable cyclizing agent, such as triethyl orthoformate, or by reacting the hydrazide with a carboxylic acid derivative followed by cyclization.

Diagram: General Synthesis of this compound

Caption: A generalized synthetic workflow for this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to be dominated by signals from the aromatic protons of the 4-chloro-2-fluorophenyl group and the lone proton on the 1,3,4-oxadiazole ring.

-

Aromatic Protons (4-Chloro-2-fluorophenyl group): This system will exhibit a complex splitting pattern due to proton-proton and proton-fluorine couplings. We anticipate three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).

-

The proton ortho to the fluorine atom will likely appear as a triplet or doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

-

The proton meta to the fluorine and ortho to the chlorine will also show complex splitting.

-

The proton ortho to the chlorine and meta to the fluorine will appear as a doublet or doublet of doublets.

-

-

Oxadiazole Proton: The single proton on the 1,3,4-oxadiazole ring is expected to appear as a sharp singlet further downfield, likely in the range of δ 8.5-9.5 ppm, due to the deshielding effect of the heterocyclic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 8.5 | m (complex multiplet) |

| Oxadiazole-H | 8.5 - 9.5 | s (singlet) |

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Oxadiazole Carbons: The two carbon atoms of the 1,3,4-oxadiazole ring are expected to resonate at approximately δ 160-165 ppm.[4]

-

Aromatic Carbons (4-Chloro-2-fluorophenyl group): Six distinct signals are expected for the aromatic carbons.

-

The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly downfield.

-

The carbon attached to the chlorine atom will also be downfield.

-

The remaining four aromatic carbons will appear in the typical aromatic region of δ 110-140 ppm, with their chemical shifts influenced by the positions of the chloro and fluoro substituents. Carbons ortho and para to the fluorine will show smaller two- and three-bond carbon-fluorine couplings.

-

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C (C-F) | >160 (with large ¹JCF) |

| Aromatic-C (C-Cl) | ~135 |

| Aromatic-CH | 110 - 135 |

| Aromatic-C (C-oxadiazole) | ~125 |

| Oxadiazole-C | 160 - 165 |

Diagram: NMR Experimental Workflow

Caption: A standard workflow for NMR-based structural characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 1610-1580 | C=N stretch (oxadiazole ring) |

| 1500-1400 | Aromatic C=C stretch |

| 1250-1200 | C-O-C stretch (oxadiazole ring) |

| 1100-1000 | C-F stretch |

| 850-750 | C-Cl stretch |

The presence of the 1,3,4-oxadiazole ring is typically confirmed by the characteristic C=N and C-O-C stretching vibrations.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₈H₄ClFN₂O.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

-

Fragmentation Pattern: The fragmentation of 2-aryl-1,3,4-oxadiazoles often involves cleavage of the heterocyclic ring.[6] Key expected fragments include:

-

Loss of N₂ and CO.

-

Formation of the 4-chloro-2-fluorobenzoyl cation.

-

Cleavage leading to the 4-chloro-2-fluorophenyl cation.

-

Diagram: Mass Spectrometry Fragmentation Pathway

Caption: A simplified predicted fragmentation pathway for the target molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For conjugated systems like 2-aryl-1,3,4-oxadiazoles, characteristic absorption bands are expected.[4][7]

-

π → π* Transitions: Due to the conjugated system formed by the phenyl ring and the oxadiazole moiety, strong absorption bands corresponding to π → π* transitions are anticipated in the UV region, likely between 250 and 350 nm. The exact position of the absorption maximum (λ_max) will be influenced by the solvent polarity.[8]

Experimental Protocols

While specific data for the target compound is pending, the following are general, field-proven protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record ¹H and ¹³C spectra at room temperature using standard pulse sequences. For ¹³C, a proton-decoupled sequence is standard.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of this compound based on established spectroscopic principles and data from analogous compounds. The provided information on NMR, IR, MS, and UV-Vis spectroscopy, along with generalized experimental protocols, serves as a valuable resource for researchers working on the synthesis and characterization of this and related 1,3,4-oxadiazole derivatives. The accurate interpretation of spectroscopic data is fundamental to ensuring the identity, purity, and structural integrity of novel compounds, which is a critical step in the drug discovery and development process.

References

-

Franski, R., Gierczyk, B., & Schroeder, G. (2006). Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. Journal of Mass Spectrometry, 41(3), 312-322. [Link]

-

Kowalska, D., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(22), 6893. [Link]

-

Milcent, R., & Barbier, G. (1983). Synthesis and a UV and IR spectral study of some 2-aryl-Δ-2-1,3,4-oxadiazoline-5-thiones. Journal of Heterocyclic Chemistry, 20(1), 77-81. [Link]

-

Vekariya, R. H., et al. (2016). UV-Vis absorption and fluorescence spectra of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles 5a-g. ResearchGate. [Link]

-

Wang, C. F., et al. (1997). FT-IR spectra of polyhydrazide 2 (top) and poly(1,3,4-oxadiazole) 8 (bottom). ResearchGate. [Link]

-

Zayed, S. E., et al. (2022). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. [Link]

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

-

Khan, I., et al. (2014). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Chemistry Central Journal, 8, 43. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-46. [Link]

-

Arif, M., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]

-

Reix, T., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(22), 7592. [Link]

-

Patel, K. D., et al. (2017). SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. ResearchGate. [Link]

-

Ding, K., et al. (2012). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6095. [Link]

-

Wang, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(23), 8234. [Link]

-

ResearchGate. (n.d.). fragmentation pattern of oxadiazole 2a. [Link]

-

Valente, S., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences, 22(18), 9993. [Link]

-

Gierczyk, B., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794. [Link]

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S40. [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the... [Link]

-

Uccella, N. A. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 715. [Link]

-

Mary, Y. S., & Balachandran, V. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Malaya Journal of Matematik, 8(4), 1338-1340. [Link]

-

Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 11, No. 5, pp. 403-434). Bentham Science Publishers. [Link]

-

Ali, M. A., et al. (2020). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia, 4(1), 12-16. [Link]

-

Beilstein Journals. (n.d.). Supporting Information. [Link]

-

SpectraBase. (n.d.). 2-(4-Chlorophenyl)-5-(naphthalen-2-yl)furan. [Link]

-

AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journalspub.com [journalspub.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Aryl-1,3,4-Oxadiazoles: Synthesis, Properties, and Applications in Drug Discovery

The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold is considered "privileged" in medicinal chemistry due to its favorable physicochemical properties and its prevalence in a wide array of biologically active molecules.[2] The 1,3,4-oxadiazole moiety is a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles.[3] Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets.[4] Furthermore, the electron-deficient nature of the ring system, with relatively low electron density at the C2 and C5 positions, influences its reactivity and interactions.[5]

Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties.[4][6] A notable example of a commercially available drug featuring this core is Raltegravir, an HIV integrase inhibitor.[4]

Synthetic Strategies for 2-Aryl-1,3,4-Oxadiazoles

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, particularly those bearing aryl substituents, has been extensively explored. The two primary and most versatile methods involve the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.

Cyclodehydration of 1,2-Diacylhydrazines

This is one of the most common and reliable methods for the synthesis of 1,3,4-oxadiazoles. The general workflow involves the acylation of a carboxylic acid hydrazide with an acylating agent (such as a carboxylic acid, acid chloride, or ester) to form a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent.

Caption: General workflow for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles via cyclodehydration of 1,2-diacylhydrazines.

A variety of dehydrating agents can be employed for the cyclization step, each with its own advantages and limitations.[1][7] Common choices include:

-

Phosphorus oxychloride (POCl₃)

-

Sulfuric acid (H₂SO₄)

-

Polyphosphoric acid (PPA)[4]

-

Thionyl chloride (SOCl₂)[7]

-

Triflic anhydride[1]

The choice of dehydrating agent can influence reaction conditions, yields, and substrate scope. For instance, harsher reagents like concentrated sulfuric acid may not be suitable for sensitive substrates.

Oxidative Cyclization of N-Acylhydrazones

An alternative and often milder approach is the oxidative cyclization of N-acylhydrazones, which are readily prepared by the condensation of an acid hydrazide with an aldehyde.

Caption: General workflow for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles via oxidative cyclization of N-acylhydrazones.

This method benefits from the use of various oxidizing agents, allowing for a broader range of reaction conditions.[7] Examples of oxidizing systems include:

-

Iodine in the presence of a base (e.g., K₂CO₃)[8]

-

Mercury(II) oxide (HgO)[4]

-

Iron(III) chloride (FeCl₃)[7]

-

(Diacetoxyiodo)benzene (DIB)

The oxidative cyclization often proceeds under mild conditions and can be advantageous for substrates with functional groups that are sensitive to strong acids or high temperatures.

Physicochemical Properties and Spectroscopic Characterization

2-Aryl-1,3,4-oxadiazoles are typically crystalline solids with good thermal and chemical stability. Their structural confirmation relies heavily on a combination of spectroscopic techniques.[9]

| Technique | Key Observables for 2-Aryl-1,3,4-Oxadiazoles |

| Infrared (IR) Spectroscopy | C=N stretching vibration around 1600-1650 cm⁻¹, C-O-C stretching in the range of 1020-1250 cm⁻¹, and characteristic bands for the aryl substituents.[9] |

| ¹H Nuclear Magnetic Resonance (NMR) | Resonances in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons of the aryl rings. The chemical shifts will be influenced by the nature and position of the substituents.[9] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Characteristic signals for the C2 and C5 carbons of the oxadiazole ring, typically in the range of 155-165 ppm. Aromatic carbon signals will also be present.[7] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information.[9] |

Reaction monitoring is often performed using thin-layer chromatography (TLC).[1]

Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole Derivative

The following is a representative experimental protocol for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole, which can be adapted for the synthesis of 2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole analogues.

Step 1: Synthesis of the Carboxylic Acid Hydrazide

-

To a solution of the corresponding aryl methyl ester (1 equivalent) in ethanol, add hydrazine hydrate (5 equivalents).[9]

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.[9]

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid is washed with a non-polar solvent (e.g., hexane) and dried to afford the crude acid hydrazide, which can often be used in the next step without further purification.

Step 2: Synthesis of the N-Acylhydrazone

-

Dissolve the acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.

-

Add the desired aryl aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours.

-

Upon cooling, the N-acylhydrazone product will often precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

Step 3: Oxidative Cyclization to the 1,3,4-Oxadiazole

-

Suspend the N-acylhydrazone (1 equivalent) in a suitable solvent like glacial acetic acid.

-

Add an oxidizing agent, for example, a solution of bromine in acetic acid, dropwise with stirring.

-

Continue stirring at room temperature for a specified period (e.g., 2-4 hours).

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water to remove any acid, and then with a dilute solution of sodium bicarbonate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).[4][10]

Applications in Drug Discovery and Development

The 1,3,4-oxadiazole nucleus is a versatile scaffold that has been incorporated into a wide range of therapeutic agents. The presence of halogen atoms, such as chlorine and fluorine, on the phenyl ring can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of the molecule.

-

Antibacterial and Antifungal Agents: Many 1,3,4-oxadiazole derivatives have shown potent activity against various strains of bacteria and fungi.[2][4]

-

Anticancer Agents: The rigid framework of the oxadiazole ring allows for the precise positioning of pharmacophoric groups, leading to the development of potent anticancer compounds.[3]

-

Anti-inflammatory and Analgesic Activity: Compounds containing the 1,3,4-oxadiazole moiety have been reported to possess significant anti-inflammatory and analgesic properties.[4]

-

Antiviral Activity: The aforementioned Raltegravir is a prime example of the successful application of the 1,3,4-oxadiazole scaffold in antiviral drug discovery.[4]

Conclusion

The 2-aryl-1,3,4-oxadiazole scaffold, particularly with halogenated phenyl substituents, represents a highly valuable and versatile platform for the design and synthesis of novel therapeutic agents. The synthetic routes are well-established and adaptable, allowing for the generation of diverse chemical libraries for biological screening. The favorable physicochemical and pharmacokinetic properties of the 1,3,4-oxadiazole core continue to make it an attractive target for researchers in medicinal chemistry and drug development.

References

-

Al-Ghorbani, M., et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. Available at: [Link]

-

Ansari, A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals. Available at: [Link]

-

Bielawska, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

Cîrîc, A., et al. (2014). Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. Revista de Chimie. Available at: [Link]

-

Gao, Q., et al. (2015). Synthesis of 1,3,4-Oxadiazoles via I2-Mediated Oxidative C–C Bond Cleavage of Aryl Methyl Ketones with Acylhydrazides. Organic Letters. Available at: [Link]

-

Gomha, S. M., et al. (2015). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. RSC Advances. Available at: [Link]

-

Khan, I., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of the Iranian Chemical Society. Available at: [Link]

-

Koprowska, K., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available at: [Link]

-

Kumar, R., et al. (2015). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. National Institutes of Health. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

-

Pattan, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. Available at: [Link]

-

Singh, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]

-

Szychowska, A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health. Available at: [Link]

-

Verma, R. (2013). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. Available at: [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rroij.com [rroij.com]

- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group | MDPI [mdpi.com]

- 7. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. science.eurekajournals.com [science.eurekajournals.com]

A Technical Guide to the Synthesis and Rationale of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole as a Potential Antimicrobial Scaffold

Executive Summary: The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and diverse pharmacological activities.[1][2][3] Compounds incorporating this five-membered heterocycle exhibit a wide array of biological effects, including potent antibacterial, antifungal, antiviral, and anticancer properties.[1][2][4][5][6][7] This guide provides an in-depth technical overview of the synthesis and discovery of a specific derivative, 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole. The strategic inclusion of a 4-chloro-2-fluorophenyl moiety is a deliberate design choice aimed at enhancing lipophilicity and modulating electronic properties to potentially increase antimicrobial efficacy. We will explore a robust and widely adopted synthetic pathway, commencing from the foundational precursor, 4-chloro-2-fluorobenzoic acid, and proceeding through a key hydrazide intermediate to the final cyclized product. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a rationale for the continued exploration of this promising class of compounds.

Part I: The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a bioisostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic properties.[2] This structural feature has made it a highly attractive core for the development of novel therapeutic agents.

A Broad Spectrum of Bioactivity

The inherent chemical properties of the 1,3,4-oxadiazole nucleus, including its ability to participate in hydrogen bonding and π-π stacking interactions, have led to its incorporation into a vast range of biologically active molecules.[6] Extensive research has demonstrated that derivatives of this scaffold possess significant pharmacological activities, including:

-

Antifungal Activity: Many 1,3,4-oxadiazole derivatives show potent activity against various fungal pathogens, including strains of Candida albicans and Aspergillus niger.[8][9][10][11]

-

Antibacterial Activity: These compounds have been effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12][13][14]

-

Antiviral and Anticancer Properties: The well-known HIV integrase inhibitor Raltegravir features a 1,3,4-oxadiazole ring, highlighting its importance in antiviral drug design.[1][2] Numerous derivatives have also been investigated for their cytotoxic effects against various cancer cell lines.[3][15]

Rationale for the 2-(4-Chloro-2-fluorophenyl) Moiety

The design of the target molecule is rooted in established medicinal chemistry principles. The incorporation of halogen atoms, specifically chlorine and fluorine, onto the phenyl ring is a strategic decision. Halogens can significantly alter a molecule's physicochemical properties, such as lipophilicity, which governs its ability to cross cell membranes. Furthermore, the strong electron-withdrawing nature of fluorine can influence the electronic environment of the entire molecule, potentially enhancing its binding affinity to biological targets. This strategic halogenation has been shown to augment the antimicrobial activity in many heterocyclic compound series.[13][16][17]

Part II: Strategic Synthesis Pathway

The synthesis of this compound is efficiently achieved through a logical, multi-step sequence. The overall strategy involves the construction of a key benzohydrazide intermediate, which then undergoes cyclodehydration to form the target heterocyclic ring. This approach is versatile and allows for the synthesis of various 5-substituted derivatives by altering the final cyclization partner.

Caption: High-level synthetic workflow for 1,3,4-oxadiazole derivatives.

Step 1: Synthesis of Key Precursor: 4-Chloro-2-fluorobenzoic Acid

The journey begins with a suitable starting material, 4-chloro-2-fluorotoluene. The critical transformation is the oxidation of the methyl group to a carboxylic acid. This can be achieved using various oxidizing agents, but a robust method involves cobalt-catalyzed aerobic oxidation in acetic acid.[18] This method is advantageous due to the use of molecular oxygen as the terminal oxidant, making it a greener alternative to stoichiometric heavy-metal oxidants.[18] 4-Chloro-2-fluorobenzoic acid is a crucial intermediate for many pharmaceutical compounds.[19][20]

Step 2: Formation of the Hydrazide Intermediate: 4-Chloro-2-fluorobenzohydrazide

With the carboxylic acid in hand, the next pivotal step is its conversion to the corresponding acid hydrazide. A common and efficient method involves a two-step process: first, the carboxylic acid is converted to its methyl or ethyl ester via Fischer esterification. Subsequently, the ester is treated with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol under reflux. The nucleophilic hydrazine readily displaces the alkoxy group of the ester to form the stable 4-chloro-2-fluorobenzohydrazide intermediate, which serves as a key building block for heterocyclic synthesis.[21]

Step 3: Ring Closure - The Dehydrative Cyclization

This is the culminating step where the 1,3,4-oxadiazole ring is forged. A widely employed and reliable method is the dehydrative cyclization of the benzohydrazide with another carboxylic acid in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃).[1][22][23] In this reaction, POCl₃ acts as both a catalyst and a dehydrating agent, facilitating the condensation and subsequent intramolecular cyclization to yield the thermodynamically stable aromatic oxadiazole ring. The choice of the second carboxylic acid determines the substituent at the 5-position of the final product, offering a point of diversification for structure-activity relationship (SAR) studies.

Caption: Proposed mechanism for the POCl₃-mediated cyclodehydration.

Part III: Detailed Experimental Protocols & Characterization

The following protocols are presented as a guide for the synthesis of the title compound and its derivatives. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 4-Chloro-2-fluorobenzohydrazide

-

Esterification: A mixture of 4-chloro-2-fluorobenzoic acid (10 mmol), methanol (50 mL), and concentrated sulfuric acid (0.5 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC.

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the methyl ester.

-

Hydrazinolysis: The crude methyl ester is dissolved in ethanol (50 mL), and hydrazine hydrate (20 mmol) is added. The mixture is refluxed for 8-12 hours.

-

Isolation: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 4-chloro-2-fluorobenzohydrazide as a solid.

Protocol 2: Synthesis of 2-(4-Chloro-2-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (Illustrative Example)

-

Reaction Setup: A mixture of 4-chloro-2-fluorobenzohydrazide (5 mmol) and benzoic acid (5 mmol) is placed in a round-bottom flask.

-

Cyclization: Phosphorus oxychloride (POCl₃, 10 mL) is added carefully to the mixture at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for 6-8 hours.[22]

-

Work-up: After completion, the reaction mixture is cooled and slowly poured onto crushed ice with vigorous stirring. The mixture is neutralized with a saturated solution of sodium bicarbonate.

-

Purification: The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure 2-(4-Chloro-2-fluorophenyl)-5-phenyl-1,3,4-oxadiazole.

Table 1: Representative Characterization Data

| Analysis Type | Expected Observations for 2-(4-Chloro-2-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

| ¹H NMR (DMSO-d₆) | δ 7.40-8.20 (m, 8H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ 115-165 (multiple peaks for aromatic carbons and C=N of oxadiazole) |

| IR (KBr, cm⁻¹) | ~1610 (C=N), ~1550 (C=C), ~1250 (C-O-C of oxadiazole), ~1080 (C-F), ~750 (C-Cl) |

| MS (ESI) | m/z value corresponding to [M+H]⁺ |

Note: Exact chemical shifts and peak intensities will vary based on the solvent and the specific substituent at the 5-position. The data presented is based on typical values for similar structures.[24][25]

Part IV: Potential Applications and Future Directions

The discovery and development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.[5][9][16] The this compound scaffold represents a promising starting point for the development of new antifungal and antibacterial drugs.[4][8][10][13]

Structure-Activity Relationship (SAR) Insights:

The synthetic route described is highly amenable to the creation of a chemical library for SAR studies. Key modifications could include:

-

Varying the 5-Substituent: Replacing the phenyl group at the 5-position with other aromatic, heteroaromatic, or aliphatic groups can probe the steric and electronic requirements for optimal activity.

-

Modifying the Phenyl Ring: Altering the substitution pattern on the 2-(4-chloro-2-fluorophenyl) ring could further fine-tune the molecule's properties.

Future Research:

The next logical steps in the discovery process for this compound class involve comprehensive biological evaluation. This includes in vitro screening against a broad panel of clinically relevant fungal and bacterial strains to determine the minimum inhibitory concentration (MIC).[11] Promising candidates would then advance to cytotoxicity assays to assess their safety profile and subsequently to in vivo studies in animal models of infection.[9] Elucidating the mechanism of action, for example, by investigating potential targets like fungal-specific enzymes, would be a crucial aspect of further development.[9]

Conclusion

This compound is a strategically designed molecule that combines the privileged 1,3,4-oxadiazole scaffold with functionality intended to enhance biological activity. The synthetic pathway presented is robust, efficient, and versatile, allowing for the generation of diverse analogs for comprehensive drug discovery campaigns. This guide provides the foundational chemical knowledge and strategic rationale necessary to empower researchers to synthesize and explore this promising class of compounds in the ongoing search for new and effective antimicrobial agents.

References

- 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. (n.d.). Indian Academy of Sciences.

-

Poh, J. S., et al. (2020). An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

de Oliveira, C. B., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology. Retrieved January 20, 2026, from [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Lee, D., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Kumar, D., et al. (2014). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Al-Amiery, A. A., et al. (2021). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Physics: Conference Series. Retrieved January 20, 2026, from [Link]

-

Lee, D., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Faria, D. R., et al. (2021). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative against Candida albicans. MDPI. Retrieved January 20, 2026, from [Link]

-

Plech, T., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved January 20, 2026, from [Link]

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Ng, Y. X. (2018). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. Retrieved January 20, 2026, from [Link]

-

Wang, L., et al. (2006). Oxidative Cyclization of Aromatic Aldehyde N-Acylhydrazones by bis(Trifluoroacetoxy)iodobenzene. Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

-

Liu, X., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry. Retrieved January 20, 2026, from [Link]

-

Ahmedi, A. S., et al. (2022). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

- CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid. (n.d.). Google Patents.

-

4-Chloro-2-fluorobenzohydrazide. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. (n.d.). Google Patents.

-

de Oliveira, C. S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Peterson, D. L., et al. (2021). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Zhang, M., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Retrieved January 20, 2026, from [Link]

-

Szafraniec-Szczęsny, J., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Murthy, D. S., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Retrieved January 20, 2026, from [Link]

-

Deshmukh, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Retrieved January 20, 2026, from [Link]

-

Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Szafraniec-Szczęsny, J., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. Retrieved January 20, 2026, from [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Antimicrobial Activity of Some New Oxadiazole Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

CHARCTERIZATION, PRE-CLINICAL EVALUATION OF NOVEL OXADIAZOLE DERIVATIVES. (n.d.). Retrieved January 20, 2026, from [Link]

-

Abdel-Gawad, H., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Synthesis, characterization and pharmacological evaluation of some new 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Retrieved January 20, 2026, from [Link]

-

Al-Ostath, R. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. Retrieved January 20, 2026, from [Link]

-

Al-Azab, F., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Retrieved January 20, 2026, from [Link]

-

A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]

- 9. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 19. Page loading... [guidechem.com]

- 20. 4-Chloro-2-fluorobenzoic acid | 446-30-0 [chemicalbook.com]

- 21. 4-Chloro-2-fluorobenzohydrazide [myskinrecipes.com]

- 22. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 23. eprints.utar.edu.my [eprints.utar.edu.my]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Biological Evaluation of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole

Abstract: This guide provides a comprehensive framework for conducting the preliminary biological screening of the novel synthetic compound, 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore, known to be present in molecules with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document outlines a phased, multi-assay screening approach designed for researchers in drug discovery and medicinal chemistry. It details the rationale, experimental protocols, and data interpretation for key in vitro assays, including antimicrobial, cytotoxic, and antioxidant screens. The methodologies are presented to ensure scientific rigor, reproducibility, and the generation of a robust preliminary dataset to guide future structure-activity relationship (SAR) studies and hit-to-lead optimization.

Introduction and Rationale

The 1,3,4-Oxadiazole Scaffold: A Privileged Structure

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[3] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for ester and amide functionalities make it a "privileged scaffold" in drug design. Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antifungal activities.[3][4] The mechanism of action for these derivatives is diverse; for instance, their anticancer effects have been linked to the inhibition of enzymes like histone deacetylases (HDAC) and tubulin polymerization.[5][6]

Rationale for Screening this compound

The subject compound, this compound, possesses distinct structural features that warrant a thorough biological investigation:

-

Halogenation: The presence of both chloro and fluoro substituents on the phenyl ring can significantly enhance biological activity. Halogens can modulate the compound's lipophilicity, membrane permeability, and metabolic stability. They can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets.

-

Fluorine Substitution: The ortho-fluoro group is particularly notable. Its high electronegativity can alter the electronic distribution of the entire molecule, potentially influencing binding affinity to target proteins.

-

Oxadiazole Core: As established, this core is a strong indicator of potential bioactivity.

This preliminary screening is designed to cast a wide net, identifying any significant biological effects of the compound to justify more focused, resource-intensive investigations.

Prerequisite: Compound Purity and Characterization

Before commencing any biological evaluation, the identity and purity of the test compound must be unequivocally established. This is a critical step for data trustworthiness. Standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to confirm the structure and assess purity, which should ideally be >95%. The compound must be fully solubilized in a biocompatible solvent, such as Dimethyl Sulfoxide (DMSO), at a high concentration to create a stock solution. The final concentration of the solvent in all biological assays must be kept constant (typically ≤0.5%) and tested in a vehicle control to ensure it does not interfere with the assay results.

Tier 1 Screening: Antimicrobial Activity

Rationale

Given the prevalence of antimicrobial resistance, the discovery of new antibacterial and antifungal agents is a global health priority.[7] Oxadiazole derivatives have been repeatedly reported to possess significant antimicrobial properties, making this a logical starting point for screening.[1][4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is chosen for its efficiency and suitability for screening novel compounds. The protocol should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Methodology:

-

Microorganism Preparation: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a fungal species (e.g., Candida albicans). Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be broad, for example, from 256 µg/mL down to 0.5 µg/mL.

-

Controls:

-

Positive Control: A known antibiotic/antifungal agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative Control: Broth with the microbial inoculum only.

-

Vehicle Control: Broth with the microbial inoculum and the maximum concentration of DMSO used.

-

Sterility Control: Broth only.

-

-

Inoculation and Incubation: Add the standardized microbial suspension to each well. Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[11]

Data Presentation

Summarize the results in a clear, tabular format.

| Microorganism | Gram Stain / Type | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| S. aureus (ATCC 29213) | Gram-positive | [Insert Data] | [Insert Data] |

| E. coli (ATCC 25922) | Gram-negative | [Insert Data] | [Insert Data] |

| P. aeruginosa (ATCC 27853) | Gram-negative | [Insert Data] | [Insert Data] |

| C. albicans (ATCC 90028) | Fungus | [Insert Data] | [Insert Data] |

Workflow Diagram

Caption: Workflow for MIC Determination via Broth Microdilution.

Tier 2 Screening: In Vitro Cytotoxicity

Rationale

Many 1,3,4-oxadiazole derivatives have been investigated as potential anticancer agents.[5][12][13] Therefore, assessing the cytotoxicity of a novel derivative against a panel of human cancer cell lines is a crucial step in its preliminary biological profile.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14][15] The principle relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Methodology:

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[15]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration, typically 24 or 48 hours.[6]

-

Controls:

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

-

Vehicle Control: Cells treated with the highest concentration of DMSO.

-

Untreated Control: Cells in media only.

-

-

MTT Addition: After the treatment period, add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation

| Cell Line | Cancer Type | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] |

| A549 | Lung Carcinoma | [Insert Data] | [Insert Data] |

| HepG2 | Hepatocellular Carcinoma | [Insert Data] | [Insert Data] |

Workflow Diagram

Caption: Workflow for Cytotoxicity Assessment using the MTT Assay.

Tier 3 Screening: Antioxidant Activity

Rationale

Oxidative stress is implicated in numerous diseases. The ability of a compound to scavenge free radicals is a valuable therapeutic property. The DPPH assay is a simple, rapid, and reliable method for initial antioxidant screening.[17][18]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant compound will donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically.[18]

Methodology:

-

Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of the test compound.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the test compound at various concentrations.[19]

-

Controls:

-

Positive Control: A known antioxidant (e.g., Ascorbic Acid, Trolox).

-

Blank: Solvent only.

-

-

Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.[19]

-

Absorbance Reading: Measure the absorbance at ~517 nm.[18]

-